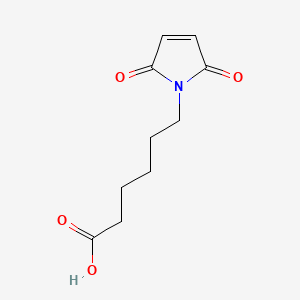

6-Maleimidohexanoic acid

Beschreibung

Historical Trajectory and Foundational Contributions of Maleimide (B117702) Chemistry in Bioconjugation

The use of maleimides in bioconjugation dates back over half a century, establishing a robust foundation for the field of protein modification. acs.orgresearchgate.net Maleimide chemistry's prominence stems from its synthetic accessibility, excellent reactivity, and practicality in biological systems. researchgate.netnih.gov The core of this chemistry lies in the highly efficient and selective reaction between the maleimide group and the thiol group of cysteine residues in proteins. wikipedia.orgnih.gov This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond. nih.govresearchgate.netcephamls.com This high degree of specificity is a significant advantage, as the free thiol group of cysteine is relatively rare in proteins, allowing for targeted modifications. researchgate.netnih.gov

Initially, maleimide-based conjugations were considered largely irreversible, a desirable feature for creating stable bioconjugates for various applications. acs.orgnih.gov This led to the widespread adoption of maleimide-containing crosslinkers for creating a diverse array of bioconjugates, including immunotoxins and antibody-drug conjugates (ADCs). acs.orgresearchgate.net A notable early example is the development of bifunctional reagents that incorporate a maleimide at one end and a different reactive group at the other, enabling the linkage of two different molecules. sigmaaldrich.comsigmaaldrich.com

However, as research progressed, it became evident that the resulting thiosuccinimide linkage could undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment. nih.govsci-hub.se This understanding of the potential reversibility spurred further research into the stability of these linkages and the development of next-generation maleimides to address this limitation. researchgate.netsci-hub.senih.gov

Strategic Significance of the Maleimide Moiety in Advanced Biomolecular Functionalization

The maleimide moiety holds a position of strategic importance in the advanced functionalization of biomolecules due to a combination of favorable characteristics. researchgate.net Its primary advantage lies in the chemoselective and rapid reaction with thiol groups of cysteine residues, which occurs approximately 1000 times faster than its reaction with amines at neutral pH. nih.gov This selectivity allows for precise, site-specific modification of proteins, a critical factor for preserving their native structure and function. researchgate.netresearchgate.net

The versatility of the maleimide group is another key factor in its strategic significance. The nitrogen atom of the maleimide ring can be readily functionalized with a wide variety of molecules, including fluorophores, affinity tags, spin labels, and therapeutic agents, without significantly impacting its reactivity towards thiols. acs.orgnih.gov This modularity has made maleimides indispensable tools for a broad range of applications:

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Maleimide chemistry is frequently employed to attach the drug payload to the antibody via cysteine residues, enabling targeted drug delivery and minimizing off-target toxicity. nih.gov Prominent examples of marketed ADCs, such as Adcetris® (brentuximab vedotin), utilize maleimide-based linkers. acs.orgresearchgate.netnih.gov

Protein Labeling and Imaging: Maleimides functionalized with fluorescent dyes are widely used to label proteins for visualization and tracking within cells and tissues, providing insights into protein localization, trafficking, and interactions. researchgate.netchemimpex.com

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, can improve their solubility, stability, and circulating half-life. wikipedia.org Maleimide linkers are instrumental in conjugating PEG to proteins through their thiol groups.

Surface Immobilization: Maleimides are used to attach proteins and peptides to surfaces for applications such as microarrays and biosensors. wikipedia.orgnih.gov

The following table summarizes the key features that underscore the strategic importance of the maleimide moiety:

| Feature | Description | Significance in Bioconjugation |

| Thiol-Specific Reactivity | The maleimide group exhibits high reactivity towards the sulfhydryl group of cysteine residues. nih.gov | Enables site-selective modification of proteins, preserving their biological activity. researchgate.netresearchgate.net |

| Rapid Reaction Kinetics | The Michael addition reaction between a maleimide and a thiol is fast under physiological conditions. researchgate.netnih.gov | Allows for efficient conjugation with minimal side reactions. |

| Stable Bond Formation | The resulting thioether bond is generally stable under physiological conditions. cephamls.comlookchem.com | Creates long-lasting bioconjugates suitable for in vivo applications. |

| Versatile Functionalization | The maleimide scaffold can be easily modified to incorporate a wide range of functional molecules. acs.orgnih.gov | Provides a modular platform for creating diverse bioconjugates with tailored properties. |

| Commercial Availability | A wide variety of maleimide-based reagents are commercially available. researchgate.netnih.gov | Facilitates the widespread use and application of this chemistry in research and development. |

Contemporary Research Paradigms and Emerging Frontiers for 6-Maleimidocaproic Acid Derivatives

While the foundational principles of maleimide chemistry are well-established, contemporary research continues to push the boundaries of its applications, with 6-Maleimidocaproic acid and its derivatives at the forefront of these advancements. acs.org Current research paradigms are focused on enhancing the stability of the maleimide-thiol linkage, developing novel bioconjugation strategies, and expanding the scope of their applications in medicine and materials science.

One major area of focus is overcoming the limitation of the retro-Michael reaction, which can lead to premature drug release from ADCs and other bioconjugates. nih.govsci-hub.se Strategies to improve the stability of the thiosuccinimide linkage include the development of "next-generation" maleimides with substitutions on the maleimide ring that disfavor the reverse reaction. researchgate.netsci-hub.se For instance, introducing methyl groups on the maleimide ring has been shown to increase adduct stability without compromising conjugation efficiency. sci-hub.se Another approach involves intramolecular cyclization reactions that form more stable structures, such as a thiazine (B8601807), when the maleimide reacts with an N-terminal cysteine. nih.gov

The application of 6-Maleimidocaproic acid derivatives is also expanding into new and exciting areas:

Albumin-Binding Prodrugs: Researchers have developed prodrugs of anticancer agents, such as doxorubicin (B1662922) and carboplatin, using 6-Maleimidocaproic acid derivatives. aacrjournals.orgacs.orgsci-hub.se These prodrugs are designed to bind to circulating albumin, the most abundant protein in blood plasma, thereby extending their half-life and improving their tumor-targeting capabilities. acs.orgsci-hub.se

Functionalization of Biomaterials: 6-Maleimidocaproic acid is being used to functionalize biomaterials, such as hydrogels and polysaccharides, to introduce specific bioactivity. frontiersin.orgnih.govrsc.org For example, it has been used to cap thiol groups on heparin to study its interaction with proteins and to modify dextran (B179266) for the development of clickable polysaccharides. frontiersin.orgnih.gov

Advanced Proteomics: While not a primary focus, the principles of maleimide reactivity are relevant in chemical proteomics for the enrichment and identification of cysteine-containing peptides. rug.nl

The following table highlights some of the emerging research areas for 6-Maleimidocaproic acid derivatives:

| Research Area | Application of 6-Maleimidocaproic Acid Derivatives | Key Findings and Potential Impact |

| Enhanced ADC Stability | Used as a linker in the development of ADCs with improved stability. acs.org | Synthesis of ADCs with reduced drug loss in the bloodstream, potentially leading to improved efficacy and safety. acs.org |

| Albumin-Binding Drug Delivery | Conjugation to anticancer drugs to create albumin-binding prodrugs. aacrjournals.orgacs.orgsci-hub.se | Enhanced tumor accumulation and reduced systemic toxicity of chemotherapeutic agents. aacrjournals.orgacs.org |

| Bioactive Biomaterials | Modification of glycosaminoglycans and other polymers to control their biological interactions. frontiersin.orgnih.gov | Development of advanced biomaterials for tissue engineering, wound healing, and drug delivery. frontiersin.orgnih.gov |

| Oligonucleotide and Peptide Conjugation | Facilitating the attachment of various moieties to oligonucleotides and peptides. mdpi.com | Creation of novel therapeutic and diagnostic agents with tailored properties. mdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKKJKETHYEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876051 | |

| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-53-3 | |

| Record name | 6-Maleimidocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Kinetics of 6 Maleimidocaproic Acid Bioconjugations

Thiol-Maleimide Michael Addition: Fundamental Principles and Optimization for Biological Systems

The reaction between a maleimide (B117702) and a thiol proceeds via a Michael addition, resulting in a stable thiosuccinimide bond. This reaction is a cornerstone of bioconjugation due to its efficiency, high selectivity for thiols, and ability to proceed under mild, physiological conditions without the need for a catalyst. The reactivity of the maleimide is driven by the strained ring and the cis-conformation of its carbonyl groups.

The thiol-maleimide conjugation is highly chemoselective for thiol groups, particularly those of cysteine residues in proteins and peptides. At a pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. This high degree of selectivity is attributed to the strong nucleophilicity of the thiolate anion at physiological pH.

Several factors influence the rate of the thiol-maleimide reaction. The pKa of the thiol group is a key determinant; a lower pKa leads to a higher concentration of the more reactive thiolate anion at a given pH, thus accelerating the reaction. The structure of the thiol-containing molecule can also play a role, with steric hindrance around the thiol group potentially slowing the reaction.

While the thiosuccinimide bond is generally considered stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility can be influenced by the presence of other thiols, such as glutathione (B108866), in the physiological environment, which can lead to thiol exchange. However, subsequent hydrolysis of the succinimide (B58015) ring to the more stable maleamic acid can prevent this reversal.

The pH of the reaction medium is a critical parameter for controlling the efficiency and selectivity of the thiol-maleimide reaction. The optimal pH range for selective conjugation to thiols is between 6.5 and 7.5. Below this range, the concentration of the nucleophilic thiolate anion decreases, slowing the reaction rate. Above pH 7.5, the reaction with amines, such as the ε-amino group of lysine (B10760008), becomes more competitive, reducing the selectivity for thiols. At alkaline pH (≥ 8), maleimides are also susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.

The reaction is typically carried out in aqueous buffers to maintain physiological conditions. The choice of buffer can influence the reaction; for instance, strong bases can catalyze the reaction more quickly than weak acids. Polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they facilitate the reaction.

A side reaction that can occur, particularly when conjugating to N-terminal cysteine peptides, is the rearrangement of the succinimidyl thioether linkage to a more stable six-membered thiazine (B8601807) structure. This rearrangement is more prominent at or above physiological pH.

| pH Range | Reaction Characteristics | Primary Competing Reactions/Side Reactions | Reference |

|---|---|---|---|

| < 6.5 | Slower reaction rate due to low thiolate concentration. | ||

| 6.5 - 7.5 | Optimal for high selectivity and efficiency for thiols. | Minimal reaction with amines. | |

| > 7.5 | Increased rate of reaction with amines (e.g., lysine). | Reduced selectivity for thiols. | |

| ≥ 8.0 | Increased susceptibility of maleimide to hydrolysis. | Formation of unreactive maleamic acid. | |

| ≥ physiological pH | Potential for thiazine rearrangement with N-terminal cysteine peptides. | Formation of a stable six-membered ring. |

The reaction between maleimides and cysteine is characterized by fast kinetics, with second-order rate constants typically ranging from 100 to 1000 M⁻¹s⁻¹. The exact rate depends on factors such as the pH and the specific structures of the maleimide and the cysteine-containing molecule. For example, the reaction of N-aryl maleimides with N-acetyl-L-cysteine has been shown to be very rapid, with the maleimide being consumed within the first 15 minutes of the reaction.

Kinetic studies have also investigated the stability of the resulting adduct. The succinimide thioether formed can undergo a retro-Michael reaction, especially in the presence of other thiols. Model studies have shown that the half-life of conversion for N-ethylmaleimide (NEM) conjugated to various thiols can range from 20 to 80 hours when incubated with glutathione. However, once the succinimide ring undergoes hydrolysis to form the ring-opened succinimide thioether, the adduct becomes resistant to this retro-reaction and thiol

Diels-Alder Cycloaddition Reactions with Maleimide Derivatives

Reversibility and Retro-Diels-Alder Processes for Dynamic Systems

While the formation of bioconjugates with 6-maleimidocaproic acid is often desired to be permanent, the inherent reversibility of the underlying chemical reactions under specific conditions is a key feature exploited in the creation of dynamic and responsive systems. nih.gov This reversibility can manifest through two primary pathways depending on the conjugation partner: a retro-Michael reaction for thiol adducts and a retro-Diels-Alder reaction for furan (B31954) adducts. These processes allow for the controlled disassembly of conjugates, enabling applications in areas like drug delivery, self-healing materials, and recyclable polymers. rsc.orgacs.orgrsc.org

Reversibility of Thiol-Maleimide Adducts

The Michael addition of a thiol to the maleimide ring of 6-maleimidocaproic acid, while generally stable, can be reversible. frontiersin.org This process, known as a retro-Michael reaction, can lead to the cleavage of the thioether bond and regeneration of the original thiol and maleimide reactants. researchgate.net The equilibrium of this reaction is significantly influenced by the local environment, particularly the presence of other nucleophilic thiols, such as glutathione, in physiological settings. researchgate.netnih.gov This can lead to a thiol-exchange reaction where the original conjugate is cleaved and a new one is formed with the competing thiol. prolynxinc.com

The kinetics of this reversal are tunable and depend on several factors:

pH and Temperature: The reaction is influenced by pH and temperature, with reversibility observed under physiological conditions. researchgate.netnih.gov

Reducing Environment: The presence of excess thiols or other reducing agents can drive the equilibrium toward the retro-Michael reaction and subsequent thiol exchange. nih.gov

Michael Donor Reactivity: The reactivity of the original thiol donor can modulate the kinetics of the retro reaction, allowing for the design of conjugates that degrade at different rates. researchgate.netnih.gov

A crucial competing reaction is the hydrolysis of the succinimide ring in the maleimide-thiol adduct. prolynxinc.comrsc.org This ring-opening process forms a stable succinamic acid thioether (SATE), which is not susceptible to the retro-Michael reaction. nih.govprolynxinc.com Therefore, the long-term stability of a maleimide-thiol conjugate in vivo is a race between disruptive thiol exchange and stabilizing hydrolysis. prolynxinc.comacs.org

Detailed Research Findings on Thiol-Maleimide Reversibility

Research has demonstrated that succinimide thioethers undergo reversible addition in solution, and this exchange can be manipulated under relevant physiological conditions. nih.gov Studies using model compounds have quantified the degradation and exchange of maleimide-thiol adducts in the presence of glutathione, a biologically relevant thiol. The half-lives and extent of conversion vary based on the structure of the thiol conjugate. researchgate.net

| Initial Conjugate (NEM Adduct) | Condition | Half-life of Conversion (hours) | Extent of Conversion (%) | Source |

|---|---|---|---|---|

| N-ethylmaleimide-4-mercaptophenylacetic acid | Incubated with glutathione | 20 | 90 | researchgate.net |

| N-ethylmaleimide-N-acetylcysteine | Incubated with glutathione | 80 | 20 | researchgate.net |

Retro-Diels-Alder (rDA) Processes

The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a diene (like furan) and a dienophile (like the maleimide group of 6-maleimidocaproic acid), is a powerful tool for creating covalent linkages. nih.govrsc.org A key feature of this reaction is its thermal reversibility. wikipedia.org Upon heating, the DA adduct can undergo a retro-Diels-Alder (rDA) reaction, breaking down into its original furan and maleimide components. rsc.orgstrath.ac.uk This on-demand disassembly is a cornerstone of many dynamic and stimuli-responsive systems. rsc.orgacs.org

The kinetics of the rDA reaction are highly dependent on temperature. rsc.org Typically, DA adducts between furans and maleimides are stable at moderate temperatures (e.g., 25–60 °C), while the rDA reaction is triggered at elevated temperatures, often above 60 °C or 70 °C. rsc.orgwikipedia.orggoogle.com The specific temperature required for dissociation can be tuned by modifying the electronic properties of the furan and maleimide components. rsc.org For instance, electron-withdrawing substituents on the reactants can influence the stability of the resulting adduct. rsc.org

It is also important to note that the DA reaction can produce two diastereomers: an endo and an exo adduct. rsc.org The endo adduct is typically the kinetically favored product, forming faster and also undergoing the rDA reaction at a lower temperature than the more thermodynamically stable exo adduct. strath.ac.ukrsc.org

Detailed Research Findings on Retro-Diels-Alder Kinetics

Studies have quantified the dissociation of furan-maleimide adducts under thermal stimulus. The rate and extent of the rDA reaction are directly correlated with temperature and time. For example, a thermoresponsive crosslinker based on a furan-maleimide DA adduct showed significant dissociation within hours at 70 °C. rsc.org Similarly, linkers designed for nanoparticle delivery demonstrated temperature-dependent release profiles. strath.ac.uknih.gov

| Diene-Dienophile System | Condition | Time | Observed Reversion/Dissociation | Source |

|---|---|---|---|---|

| Furan-Maleimide Adduct Crosslinker | 70 °C | 2 hours | 75% Dissociation | rsc.org |

| Furan-Maleimide Adduct Crosslinker | 70 °C | 6 hours | 86% Dissociation | rsc.org |

| Furan-6-maleimidohexanoic acid Adduct | 40 °C | 2 hours | 10% Reversion | strath.ac.uk |

| Furan-6-maleimidohexanoic acid Adduct | 60 °C | 2 hours | 29% Reversion | strath.ac.uk |

| Furan-6-maleimidohexanoic acid Adduct | 80 °C | 2 hours | Complete Reversion | strath.ac.uk |

| Pyrrole-6-maleimidohexanoic acid Adduct | 40 °C | 2 hours | 38% Reversion | strath.ac.uk |

| Pyrrole-6-maleimidohexanoic acid Adduct | 60 °C | 2 hours | 65% Reversion | strath.ac.uk |

Advanced Strategies for Enhancing the Stability and Controlling the Dynamics of Maleimide Conjugates

Analysis of In Vivo and In Vitro Instability Mechanisms of Thiosuccinimide Linkages

The stability of the thiosuccinimide linkage formed from maleimide-thiol reactions is a critical factor influencing the therapeutic index of bioconjugates. In physiological environments, this linkage is subject to several degradation pathways that can lead to premature release of the conjugated payload and potential off-target effects. Three primary mechanisms contribute to this instability: retro-Michael elimination, thiol-exchange reactivity, and hydrolytic degradation of the succinimide (B58015) ring.

Retro-Michael Elimination and Premature Payload Release in Biologics

The thiosuccinimide linkage is formed through a Michael addition reaction, which is reversible under physiological conditions. This reversal, known as a retro-Michael reaction, results in the cleavage of the thioether bond, regenerating the original thiol on the biologic and the maleimide-containing payload. researchgate.netnih.gov This deconjugation leads to the premature release of the payload from its targeting moiety, which can significantly decrease the therapeutic efficacy of the biologic. prolynxinc.comreaddealanizgroup.com For instance, in the context of ADCs, premature release of the cytotoxic drug reduces the amount of active agent delivered to the target tumor cells. Studies have shown that this payload loss can be substantial; ADCs with traditional N-alkyl maleimide (B117702) linkers can exhibit 35-67% deconjugation in serum over a seven-day period. researchgate.net

Thiol-Exchange Reactivity and Off-Target Conjugation Phenomena

Following the retro-Michael elimination, the regenerated maleimide becomes a reactive species in circulation. It can then react with other nucleophilic thiol-containing molecules present in the biological milieu, such as glutathione (B108866) or cysteine residues on serum proteins like albumin. nih.gov This process, known as thiol-exchange, leads to off-target conjugation. The transfer of the payload to circulating proteins can cause unintended systemic toxicity and alter the pharmacokinetic profile of the drug. prolynxinc.com This phenomenon not only reduces the concentration of the targeted therapeutic but also creates new drug conjugates with different biological activities and distribution profiles, complicating the safety assessment of the therapeutic.

Hydrolytic Degradation of the Succinimide Ring Structure

In competition with the retro-Michael reaction, the thiosuccinimide ring can undergo hydrolysis. nih.govsemanticscholar.orgscite.ai This reaction involves the nucleophilic attack of water on one of the carbonyl groups of the succinimide ring, leading to its opening and the formation of a stable succinamic acid thioether product. acs.orgspringernature.com Unlike the retro-Michael reaction, this hydrolysis is irreversible and results in a stabilized conjugate that is no longer susceptible to deconjugation via the elimination pathway. nih.govsemanticscholar.orgacs.org The rate of this stabilizing hydrolysis is often slow for conventional maleimide conjugates, allowing the reversible retro-Michael reaction to dominate. prolynxinc.comacs.org However, if the succinimide ring is hydrolyzed, the resulting ring-opened product is significantly more stable, with half-lives toward cleavage estimated to be over two years. acs.orgsemanticscholar.org This key observation forms the basis for modern strategies aimed at enhancing conjugate stability.

Rational Design Approaches for Stabilized Maleimide Conjugates

To overcome the inherent instability of the thiosuccinimide linkage, significant research has focused on the rational design of maleimide-based linkers that favor stabilization over degradation. These strategies primarily aim to accelerate the rate of the irreversible, stabilizing hydrolysis of the succinimide ring, thereby minimizing payload loss from retro-Michael elimination and subsequent thiol-exchange reactions.

Development of Self-Hydrolyzing Maleimides and Intramolecular Catalysis

A highly effective strategy to enhance conjugate stability is the development of "self-hydrolyzing" maleimides. These reagents are designed to promote rapid hydrolysis of the thiosuccinimide ring immediately following conjugation. This is typically achieved by incorporating a chemical group capable of intramolecular catalysis into the maleimide linker structure. nih.govsemanticscholar.org

One prominent example involves the use of diaminopropionic acid (DPR) to position a basic amino group adjacent to the maleimide. nih.govsemanticscholar.orgscite.ai This basic group acts as an intramolecular catalyst, inducing the rapid hydrolysis of the thiosuccinimide ring at neutral pH. nih.govsemanticscholar.org Once hydrolyzed, the conjugate is locked in its stable, ring-opened form and is resistant to deconjugation. nih.govsemanticscholar.org Studies have shown that the hydrolysis half-life of a bioconjugate bearing such a self-hydrolyzing maleimide can be as short as 2.0 to 2.6 hours, a significant acceleration compared to conventional linkers. ucl.ac.uk This rapid conversion to a stable form enhances the in vivo pharmacological properties of the bioconjugate, leading to improved antitumor activity and reduced toxicity in ADC models. nih.govsemanticscholar.org

| Maleimide Type | Conjugate | Condition | Hydrolysis Half-Life (t½) |

|---|---|---|---|

| N-Alkyl Maleimide | Thiosuccinimide Adduct | pH 7.4, 37°C | 27 hours |

| N-Aryl Maleimide | Thiosuccinimide Adduct | pH 7.4, 37°C | 1.5 hours |

| N-Fluorophenyl Maleimide | Thiosuccinimide Adduct | pH 7.4, 37°C | 0.7 hours |

| Self-Hydrolyzing (DPR-based) | ADC Light Chain Adduct | pH 7.4, 22°C | 2.6 hours |

| Self-Hydrolyzing (DPR-based) | ADC Heavy Chain Adduct | pH 7.4, 22°C | 2.0 hours |

Impact of Linker Steric Hindrance and Substituent Effects on Linkage Integrity

The stability and hydrolysis rate of the thiosuccinimide linkage are also profoundly influenced by the steric and electronic properties of the maleimide and the surrounding linker structure. nih.govudel.edu By rationally modifying these features, the integrity of the conjugate can be significantly enhanced.

Substituent Effects: The nature of the substituent on the maleimide nitrogen (N-substituent) plays a critical role. Electron-withdrawing groups on the N-substituent can greatly accelerate the rate of ring-opening hydrolysis. prolynxinc.comacs.orgsemanticscholar.org For example, replacing a traditional N-alkyl group with an N-aryl group leads to a dramatic increase in the hydrolysis rate. researchgate.netucl.ac.uk Cysteine-linked ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, compared to 35-67% for ADCs made with N-alkyl maleimides. researchgate.net This is attributed to the electronic effect of the aryl group, which makes the succinimide carbonyls more susceptible to nucleophilic attack by water. udel.edu

| Maleimide N-Substituent | Deconjugation in Serum (7 days, 37°C) |

|---|---|

| N-Alkyl | 35 - 67% |

| N-Aryl | < 20% |

Steric Hindrance: The steric environment around the linkage can also impact stability. Increased steric hindrance near the maleimide can inhibit bioconjugation and may influence the rate of hydrolysis. acs.orgnih.govucl.ac.uk Conversely, the length and composition of the linker chain adjacent to the succinimide ring can affect the rate of hydrolysis. For example, research has shown that a shorter carbon spacer between the succinimide ring and other parts of the linker can lead to a faster hydrolysis rate. nih.gov This interplay of steric and electronic factors allows for the fine-tuning of linker design to achieve optimal conjugate stability for a given therapeutic application.

Engineering Conjugation Sites for Enhanced Stability

The stability of a maleimide conjugate is not solely dependent on the chemistry of the maleimide linker itself but is also significantly influenced by the local microenvironment of the conjugation site on the protein or peptide. By strategically engineering these sites, it is possible to enhance the stability of the resulting thiosuccinimide bond.

One of the primary methods for engineering conjugation sites is site-directed mutagenesis , which allows for the introduction of cysteine residues at specific, predetermined locations within a protein's structure. ucl.ac.uknih.gov This approach offers precise control over the placement of the conjugation handle, enabling the selection of sites that confer enhanced stability. The ideal conjugation site is often characterized by a balance of solvent accessibility for efficient reaction with the maleimide reagent and a degree of steric shielding to protect the resulting linkage from degradation. researchgate.net High-throughput screening of numerous single cysteine mutants can be employed to identify optimal conjugation sites that lead to stable and homogeneous conjugates. researchgate.netnih.govresearchgate.net

The amino acids immediately surrounding the engineered cysteine can also play a crucial role in the stability of the maleimide adduct. The identity of the neighboring amino acid can influence the rate of side reactions, such as the rearrangement of the thiosuccinimide to a more stable six-membered thiazine (B8601807) structure when the conjugation occurs at an N-terminal cysteine. nih.govresearchgate.net This rearrangement is influenced by the pH of the medium and the structure of the maleimide linker. nih.govresearchgate.net While this can be an unintended side reaction, in some cases, the resulting thiazine structure has been shown to have favorable stability. nih.gov

Furthermore, the introduction of cysteine residues must be carefully considered to avoid compromising the structural integrity and biological activity of the protein. The introduction of unpaired cysteines can sometimes lead to the formation of intermolecular disulfide bonds, resulting in protein aggregation and reduced yields. researchgate.net Therefore, careful structural analysis and characterization of the engineered protein are essential.

| Strategy | Description | Key Findings |

| Site-Directed Mutagenesis | Introduction of cysteine residues at specific locations in a protein sequence. | Allows for precise control over the conjugation site, enabling selection for optimal stability and homogeneity. ucl.ac.uknih.gov |

| High-Throughput Screening | Systematic evaluation of a large number of cysteine mutants to identify the most stable conjugation sites. | Can identify sites with enhanced stability and minimal impact on protein function. researchgate.netnih.govresearchgate.net |

| Consideration of Neighboring Residues | Analyzing the impact of amino acids adjacent to the conjugation site on stability and side reactions. | The local chemical environment can influence the rate of stabilizing or destabilizing rearrangements, such as thiazine formation. nih.govresearchgate.net |

| Structural Analysis | Utilizing protein structural data to guide the selection of conjugation sites. | Helps to avoid disrupting critical structural or functional regions of the protein and to predict solvent accessibility. researchgate.net |

Dynamic Control of Maleimide Conjugates for Responsive Systems

Beyond simply enhancing stability, there is a growing interest in creating maleimide conjugates with dynamic properties, allowing for the controlled release of a payload in response to specific stimuli. This is particularly relevant in the field of drug delivery, where targeted release at the site of action can significantly improve therapeutic efficacy and reduce side effects.

The inherent reversibility of the thiol-maleimide Michael addition reaction, known as a retro-Michael reaction , forms the basis for some dynamic systems. nih.govacs.org This reaction is influenced by the local concentration of thiols, such as glutathione, which is found in higher concentrations inside cells compared to the bloodstream. acs.org This differential in thiol concentration can be exploited to design conjugates that are stable in circulation but release their payload upon entering the reducing environment of the cell. The kinetics of this retro-reaction can be tuned by modifying the structure of the maleimide and the Michael donor. nih.gov

A more sophisticated approach involves the use of stimuli-responsive linkers . These are molecular constructs that are stable under normal physiological conditions but can be cleaved upon exposure to a specific trigger. Examples of such stimuli include:

pH: Acid-labile linkers, such as hydrazones, can be incorporated into the design to trigger drug release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. nih.gov

Redox potential: Disulfide bonds can be engineered into the linker, which are readily cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione. acs.orgnih.gov

Enzymes: Linkers containing specific peptide sequences can be designed to be cleaved by enzymes that are overexpressed in diseased tissues, such as certain proteases in cancer.

Light: Photoremovable linkers offer spatiotemporal control over payload release, where irradiation with a specific wavelength of light triggers the cleavage of the linker. mdpi.com This approach is particularly promising for targeted therapies where precise control over the site and timing of drug release is critical. mdpi.com

The stability of the maleimide conjugate can also be dynamically controlled by manipulating the hydrolysis of the thiosuccinimide ring. For instance, N-alkylated maleimides tend to form conjugates that are more susceptible to thiol-mediated cleavage, making them suitable for reversible modifications. rsc.orgresearchgate.netnih.gov In contrast, N-arylated maleimides can be designed to undergo rapid hydrolysis after conjugation, leading to a ring-opened, non-cleavable, and highly stable linkage. rsc.orgresearchgate.netnih.gov This allows for the creation of either dynamically reversible or permanently stable conjugates from the same class of reagents. rsc.orgresearchgate.netnih.gov

| Control Mechanism | Description | Trigger | Application Example |

| Retro-Michael Reaction | Reversal of the thiol-maleimide bond formation. | High concentration of thiols (e.g., glutathione). | Intracellular drug release. nih.govacs.org |

| pH-Sensitive Linkers | Linkers that cleave at acidic pH. | Low pH environment. | Tumor-targeted drug delivery. nih.gov |

| Redox-Sensitive Linkers | Linkers containing disulfide bonds that are cleaved in a reducing environment. | High glutathione concentration. | Cytoplasmic drug release. nih.gov |

| Enzyme-Cleavable Linkers | Linkers with specific peptide sequences recognized by enzymes. | Overexpressed enzymes in diseased tissue. | Targeted cancer therapy. |

| Photoremovable Linkers | Linkers that are cleaved upon exposure to light. | Specific wavelength of light. | Spatiotemporally controlled drug release. mdpi.com |

| Controlled Hydrolysis | Manipulation of thiosuccinimide ring-opening to create either reversible or permanent linkages. | pH and maleimide N-substituent (alkyl vs. aryl). | Reversible protein labeling or stable conjugate formation. rsc.orgresearchgate.netnih.gov |

Molecular Probes and Biosensing Research Utilizing 6 Maleimidocaproic Acid Constructs

Design and Synthesis of Fluorescent Maleimide (B117702) Probes for Bioimaging

The maleimide group is a key functional moiety for bioconjugation, reacting selectively with thiol groups present in cysteine residues of proteins under physiological conditions. When integrated into a fluorescent probe, often through a linker like 6-maleimidocaproic acid, it allows for the targeted labeling of proteins and peptides. The design of these probes involves the careful selection of a fluorophore and the strategic use of the linker to optimize the probe's properties for specific bioimaging applications.

Fluorophore Development with Tunable Optical Properties

The development of novel organic fluorophores with tunable fluorescent properties is of significant interest for biological labeling and sensing. Maleimide-based dyes, valued for their small size, high emissivity, and ease of modification, are a prominent class of such fluorophores. Systematic design and synthesis have led to a series of maleimide derivatives with fluorescent properties that can be finely tuned.

Researchers have successfully synthesized a library of maleimide fluorophores with emissions spanning the visible spectrum, from blue to yellow, and exhibiting high fluorescence quantum yields of up to 64%. By altering the halogen group (Cl, Br, I) and the electron-donating groups (amines and alcohols) on the maleimide core, the optical properties can be systematically modulated. This facile modification provides a methodology to expand the scope of maleimide-based dyes and offers insights into the relationship between their substitution pattern and optical properties. The ability to tune these properties is crucial for designing probes for multi-color imaging and for optimizing signal detection in various biological contexts.

The general structure of 6-maleimidocaproic acid allows it to be readily coupled to a wide array of fluorophores, including but not limited to fluoresceins, rhodamines, coumarins, and BODIPY dyes. The carboxylic acid end can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with amine groups on the fluorophore. This synthetic strategy facilitates the creation of a diverse range of probes where the inherent optical properties of the chosen fluorophore are retained, while the maleimide group provides the functionality for targeted bioconjugation.

Environmentally Responsive and Solvatochromic Maleimide Dyes

Environmentally sensitive fluorescent probes are designed to change their fluorescence intensity or color in response to changes in their microenvironment, such as polarity, viscosity, and molecular order. Solvatochromic dyes, a class of environment-sensitive probes, are particularly useful as they exhibit a shift in their emission spectra depending on the polarity of the solvent. This property can be exploited to study biomolecular interactions and changes in cellular environments.

Maleimide derivatives have been rationally designed to exhibit significant solvatochromism. For instance, N-H maleimide-based fluorescent small molecules have been synthesized to achieve large Stokes shifted solvatochromism, with their emission color ranging from blue to yellow in solvents of varying polarity. This solvatochromic behavior is attributed to intramolecular charge transfer (ICT) within the fluorophore. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity parameter ET(30), can be used to confirm the positive solvent effect on these dyes.

The incorporation of a 6-maleimidocaproic acid linker allows these solvatochromic dyes to be attached to biomolecules, enabling the probing of local environmental changes. For example, when a protein labeled with such a probe undergoes a conformational change that alters the polarity of the environment around the dye, a corresponding shift in the fluorescence emission can be observed. This makes 6-maleimidocaproic acid-linked solvatochromic dyes powerful tools for studying protein folding, binding events, and membrane dynamics.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) of a representative solvatochromic maleimide dye (nm) |

| Dioxane | 2.2 | 480 |

| Chloroform | 4.8 | 505 |

| Ethyl Acetate | 6.0 | 510 |

| Tetrahydrofuran | 7.6 | 515 |

| Dichloromethane | 8.9 | 520 |

| Acetone | 20.7 | 535 |

| Ethanol | 24.6 | 545 |

| Acetonitrile | 37.5 | 550 |

| Dimethyl Sulfoxide (B87167) | 46.7 | 560 |

| Water | 80.1 | 580 |

This interactive table demonstrates the typical solvatochromic shift of a maleimide-based dye in different solvents. The data is illustrative and based on general findings in the literature.

Applications in Live Cell Imaging and Molecular Tracking

Fluorescent probes constructed using 6-maleimidocaproic acid are extensively used for live-cell imaging and molecular tracking. The ability to attach a bright and photostable fluorophore to a specific protein of interest via the maleimide-thiol reaction allows for the visualization of protein localization, trafficking, and dynamics in real-time.

Live-cell fluorescence microscopy provides insights into dynamic biological processes that are not observable with fixed-cell techniques. Probes must be cell-permeable to be effective for intracellular imaging. The design of fluorophores that can exist in a dynamic equilibrium between a cell-permeable, non-fluorescent state and a fluorescent state that is favored upon target binding is a key strategy. For example, some rhodamine-based probes can be modified to favor a non-fluorescent, spirolactone form that readily crosses cell membranes. Upon binding to an intracellular target, the equilibrium shifts to the fluorescent zwitterionic form, leading to a "turn-on" of the signal.

Once inside the cell, the maleimide moiety of the probe reacts with cysteine residues on target proteins, leading to their specific labeling. This enables researchers to track the movement of individual proteins or protein complexes over time, providing valuable information about cellular processes such as signal transduction, cytoskeletal dynamics, and protein degradation. The use of different colored fluorophores, made possible by the tunable nature of maleimide dyes, allows for multi-color imaging to study the interactions between different proteins simultaneously.

Development of Thiol-Selective Sensing Platforms

The unique reactivity of the maleimide group towards thiols makes it an ideal recognition element for the development of thiol-selective sensing platforms. Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), play crucial roles in maintaining cellular redox homeostasis, and their abnormal levels are associated with various diseases. Therefore, the development of probes that can selectively detect and quantify these biothiols is of great importance.

Fluorescence Turn-On Mechanisms for Biothiol Detection

A common strategy for designing fluorescent probes for biothiols is to create a "turn-on" sensor, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction with a thiol. This approach provides a high signal-to-noise ratio, which is advantageous for sensitive detection.

One of the primary mechanisms for fluorescence quenching in maleimide-based probes is photoinduced electron transfer (PET). In this mechanism, the maleimide moiety acts as an electron acceptor, quenching the fluorescence of the attached fluorophore. The reaction of the maleimide with a thiol disrupts the electron-accepting ability of the maleimide ring, thereby inhibiting the PET process and restoring the fluorescence of the fluorophore.

Another mechanism involves the modulation of fluorophore aggregation. Some fluorophores, such as certain BODIPY derivatives, exhibit aggregation-caused quenching (ACQ) in aqueous solutions. A probe can be designed where the fluorophore is initially in an aggregated, quenched state. The reaction with a thiol can lead to a change in the probe's structure that promotes disaggregation, resulting in a significant increase in fluorescence.

The Michael addition of a thiol to the maleimide double bond is the key reaction that triggers these turn-on mechanisms. The specificity of this reaction for thiols over other nucleophiles present in biological systems ensures the selectivity of the sensing platform.

| Probe State | Fluorescence | Mechanism |

| Free Probe | Quenched | Photoinduced Electron Transfer (PET) from fluorophore to maleimide. |

| Thiol-Adduct | Fluorescent | Disruption of PET upon thiol addition to the maleimide. |

| Free Probe | Quenched | Aggregation-Caused Quenching (ACQ) of the fluorophore. |

| Thiol-Adduct | Fluorescent | Thiol reaction induces disaggregation and fluorescence restoration. |

This interactive table summarizes the common fluorescence turn-on mechanisms for maleimide-based thiol probes.

Sensing in Complex Biological Environments

A major challenge in the development of biosensors is to ensure their functionality and selectivity in complex biological environments, such as cell lysates or living cells. These environments contain a multitude of potential interfering substances, including other nucleophiles and biomolecules.

Probes utilizing the maleimide group for thiol detection have demonstrated good selectivity in such complex media. The reaction of maleimides with thiols is significantly faster at physiological pH (around 7.4) than their reaction with other biological nucleophiles like amines. This kinetic preference contributes to the high selectivity of these probes for biothiols.

Furthermore, the "turn-on" nature of these probes minimizes background fluorescence from the unreacted probe and other components of the biological matrix. This is particularly important for imaging applications in living cells, where autofluorescence can be a significant issue. Researchers have successfully used maleimide-based fluorescent probes to image and quantify intracellular thiols in various cell lines. These studies have demonstrated the ability of these probes to respond to changes in cellular thiol levels induced by external stimuli, such as oxidative stress, providing valuable tools for studying cellular redox biology.

Mechanistic Studies of Probe Functionality

The functionality of molecular probes and biosensors constructed with 6-Maleimidocaproic acid is fundamentally dictated by the chemistry of its maleimide group, the flexibility of its six-carbon spacer, and the nature of the molecule to which it is conjugated. Research into the mechanistic underpinnings of these tools provides critical insights into their operation, enabling the design of more sensitive and specific biological reporters.

The primary mechanism of action for 6-Maleimidocaproic acid in these contexts is the covalent modification of proteins or other molecules through a Michael addition reaction. The maleimide moiety exhibits high reactivity and selectivity towards thiol groups, such as those found in cysteine residues of proteins. This reaction proceeds under mild physiological conditions, forming a stable thioether bond.

A key aspect of the probe's functionality is the influence of the local environment, such as pH, on the conjugation reaction. Studies examining the reaction between L-cysteine and 6-maleimidohexanoic acid have shown that the process can yield more than one product, with the distribution being sensitive to pH. This is a critical consideration in the design and application of probes, as the homogeneity of the final conjugate can impact its performance.

In one study, the reaction was analyzed across a range of pH values, revealing the formation of two primary products. The relative abundance of these products was found to be pH-dependent, highlighting the importance of carefully controlling reaction conditions to ensure the desired probe structure.

Table 1: Influence of pH on the Reaction Products of L-cysteine and this compound

| pH | Product 1 (%) | Product 2 (%) |

|---|---|---|

| 4.0 | 65 | 35 |

| 7.0 | 50 | 50 |

| 9.0 | 30 | 70 |

This table illustrates the pH-dependent formation of two distinct products during the conjugation of L-cysteine with this compound, a crucial mechanistic insight for probe synthesis.

Beyond the initial conjugation, the six-carbon aliphatic chain of 6-Maleimidocaproic acid plays a significant role as a spacer. In biosensors, particularly those based on Förster Resonance Energy Transfer (FRET), the length and flexibility of the linker are paramount. FRET-based biosensors often consist of two fluorescent proteins connected by a linker that incorporates a sensing domain. A conformational change in the sensing domain upon binding to its target alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency.

The extended and flexible nature of the 6-Maleimidocaproic acid linker can influence the dynamic range of the FRET sensor. A longer linker can lead to a lower basal FRET signal in the "off" state, potentially allowing for a larger relative change upon target binding and thus increasing the sensor's sensitivity. However, the flexibility of the linker can also allow for non-specific interactions or orientations that may affect the stability and reproducibility of the sensor's signal.

Computational and Theoretical Investigations of Maleimide Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Kinetics

Density Functional Theory (DFT) has been extensively applied to investigate the mechanism and kinetics of the thiol-maleimide Michael addition reaction, a cornerstone of bioconjugation chemistry. These studies provide valuable data on the energetics of the reaction pathway, including the stability of intermediates and the heights of activation barriers, which collectively determine the reaction rate.

A key aspect elucidated by DFT is the influence of the thiol's pKa on the reaction rate. The reaction is generally accelerated with an increasing pH up to about 7.5, as this facilitates the formation of the more nucleophilic thiolate anion. However, at pH values above 7.5, the competing reaction with amines can become significant. DFT studies help to quantify these effects by calculating the relative activation energies for the competing pathways.

Furthermore, DFT calculations have been used to create predictive models for reaction kinetics. By calculating the Gibbs free energy changes (ΔG) for the thiol-Michael addition reactions, researchers can estimate the equilibrium constants. For example, the M06-2X functional with the SMD solvation model has been shown to reliably predict the ΔG of these reactions with a high degree of accuracy compared to experimental benchmarks nih.gov.

Below is a table summarizing representative DFT-calculated energetic data for thiol-Michael addition reactions, illustrating the influence of different computational models and conditions.

| Michael Acceptor | Thiol | DFT Method | Calculated Parameter | Value (kcal/mol) |

| N-methylmaleimide | Methylthiol | M06-2X/6-31G(d) (water) | Gibbs Free Energy Change (ΔG) | -10.5 |

| Acrylamide | Glutathione (B108866) | M06-2X/6-311+G(d,p) (water) | Activation Energy (Ea) | 14.2 |

| Maleimide (B117702) | Cysteine | B3LYP/6-31G(d) | Reaction Energy | -25.7 |

This table is illustrative and compiles data from various computational studies on thiol-Michael additions. The exact values can vary based on the specific level of theory, basis set, and solvation model used.

These theoretical insights are invaluable for optimizing reaction conditions in bioconjugation applications, ensuring high efficiency and selectivity in the labeling of biomolecules.

Molecular Dynamics Simulations of Maleimide Conjugate Behavior

While DFT is excellent for studying the details of a chemical reaction, molecular dynamics (MD) simulations are better suited for exploring the behavior of the resulting conjugates over time. MD simulations treat molecules as classical particles moving under the influence of a force field, allowing for the investigation of conformational dynamics, stability, and interactions with the surrounding environment, such as a solvent or a biological system.

For maleimide conjugates, particularly those attached to large biomolecules like proteins or peptides, MD simulations can provide crucial insights into how the conjugate affects the structure and function of the biomolecule. For example, simulations can reveal whether the presence of the 6-Maleimidocaproic acid linker and its attached payload induces any significant conformational changes in a protein, which could potentially impact its biological activity.

A key area of investigation using MD simulations is the stability of the maleimide-thiol linkage. While generally considered stable, this bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate. MD simulations can be used to study the local dynamics around the thioether bond and identify factors that might contribute to its instability, such as local strain or interactions with neighboring residues. Furthermore, simulations can help to understand the conformational preferences of the succinimide (B58015) ring and how these might influence its susceptibility to hydrolysis, another potential degradation pathway.

The insights gained from MD simulations are critical for the rational design of bioconjugates with improved stability and desired biological properties.

Predictive Modeling for Novel Maleimide Design and Applications

Computational modeling is not only used to understand existing maleimide systems but also to predict the properties of novel derivatives and guide their design for specific applications. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example of this predictive approach.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a particular property. In the context of maleimide derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes, such as Glycogen Synthase Kinase-3β (GSK-3β) nih.govnih.gov. These models are built using a training set of maleimide derivatives with known activities and a set of calculated molecular descriptors that encode different aspects of their chemical structure (e.g., steric, electronic, and hydrophobic properties).

Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual or newly synthesized maleimide derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening approach can significantly accelerate the drug discovery process and reduce costs.

For example, a QSAR study on a series of 3-anilino-4-arylmaleimide derivatives as GSK-3β inhibitors resulted in a model with good predictive power, as indicated by the statistical parameters in the table below nih.gov.

| QSAR Model | Compound Series | Training Set Size | Test Set Size | r² (training set) | r² (test set) |

| Model 1 | 3-anilino-4-arylmaleimides | 60 | 14 | 0.8617 | 0.8659 |

| Model 2 | General Maleimides | 133 | 44 | 0.9435 | 0.9262 |

r² represents the coefficient of determination, a measure of how well the model's predictions match the observed data.

Beyond QSAR, other predictive modeling techniques such as molecular docking are used to simulate the binding of maleimide derivatives to their biological targets. Docking algorithms predict the preferred orientation and conformation of a ligand within the binding site of a protein, and they estimate the binding affinity. This information is invaluable for understanding the molecular basis of inhibition and for designing new derivatives with improved binding properties. The combination of QSAR and molecular docking provides a powerful computational platform for the rational design of novel maleimide-based compounds for a wide range of applications, from therapeutics to materials science.

Future Research Directions and Unresolved Challenges

Enhancing Long-Term Stability of Maleimide (B117702) Conjugates for In Vivo Applications

A significant challenge in the in vivo application of bioconjugates prepared with maleimide linkers, including those derived from 6-maleimidocaproic acid, is the limited stability of the resultant thiosuccinimide linkage. This linkage is susceptible to a retro-Michael reaction, which can lead to the deconjugation of the payload from its target biomolecule. medchemexpress.comsigmaaldrich.comascpt.org This reversal can occur in the presence of endogenous thiols like glutathione (B108866) or albumin, leading to off-target effects and reduced therapeutic efficacy. sigmaaldrich.comresearchgate.net

Several strategies are being actively investigated to enhance the long-term stability of these conjugates. One promising approach is the hydrolysis of the thiosuccinimide ring to form a stable ring-opened product. nih.govuzh.chnbinno.com This process prevents the retro-Michael reaction and significantly increases the in vivo stability of the conjugate. nih.govnbinno.combroadpharm.com Research has shown that the rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing substituents on the maleimide nitrogen, with some ring-opened products demonstrating half-lives of over two years. nih.govnbinno.com

Another innovative strategy involves a transcyclization reaction. This method has been shown to stabilize the maleimide-thiol adduct against retro-Michael thiol exchange with minimal additional synthetic effort, often requiring only an extended incubation period in a buffered solution. researchgate.netconju-probe.comucl.ac.uk Furthermore, the formation of a thiazine (B8601807) structure, which occurs when a peptide with an N-terminal cysteine is conjugated to a maleimide, has been reported to create a significantly more stable linker with a reduced propensity for thiol exchange. nih.gov

Researchers are also exploring the development of "self-hydrolysing maleimides" that are designed to undergo rapid hydrolysis post-conjugation, thereby ensuring the stability of the final bioconjugate. uzh.ch The local microenvironment of the protein at the conjugation site has also been found to have a powerful effect on the stability of the bioconjugate, a factor that is being increasingly considered in the rational design of stable protein conjugates. uzh.ch

Precision Control over Conjugation Stoichiometry and Site-Specificity

Achieving precise control over the number of molecules attached to a biomolecule (stoichiometry) and the specific location of attachment (site-specificity) is a critical challenge in bioconjugation. medchemexpress.comnih.gov For therapeutic applications like antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR) is a crucial parameter that affects efficacy and toxicity. researchgate.netucl.ac.uk Traditional conjugation methods that target native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures with varying DARs and conjugation sites. researchgate.netnih.govcreativepegworks.com

A primary strategy to achieve site-specificity is the genetic engineering of proteins to introduce cysteine residues at specific, solvent-accessible locations. researchgate.netcreativepegworks.com This "tag-and-modify" approach allows for the directed conjugation of maleimide-containing linkers, such as those derived from 6-maleimidocaproic acid, to a predetermined site on the protein. nih.gov This method has been successfully used to produce homogeneous ADCs with a defined DAR. nih.govcreativepegworks.com

Enzymatic methods are also being explored to achieve site-specific modification. For example, transglutaminase can be used to couple an amine-containing drug to an engineered glutamine residue on an antibody. creativepegworks.com Sortase A-mediated ligation is another enzymatic approach that allows for the site-specific incorporation of payloads into targeting proteins. conju-probe.com

Controlling the reaction conditions, such as pH and the molar ratio of reactants, is also crucial for managing stoichiometry. The thiol-maleimide reaction is most efficient and selective at a pH between 6.5 and 7.5. Optimizing the molar ratio of the maleimide reagent to the protein can help to control the extent of labeling. However, challenges remain, especially with large, complex proteins where steric hindrance and the local chemical environment can influence the reactivity of different sites. Future research will focus on developing more robust and predictable methods for achieving precise stoichiometric and site-specific control in bioconjugation reactions.

Advanced Material Integration for Complex Biomedical Devices

The integration of biomolecules with synthetic materials is fundamental to the development of advanced biomedical devices. 6-Maleimidocaproic acid and its derivatives are increasingly being used to functionalize a variety of materials, including nanoparticles, hydrogels, and solid surfaces, for applications in drug delivery, tissue engineering, and biosensing. creativepegworks.combroadpharm.com

Maleimide-thiol chemistry provides a robust method for covalently attaching proteins, peptides, and other biomolecules to the surfaces of these materials. uzh.chbroadpharm.com For example, gold and poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been functionalized with maleimide groups to allow for the attachment of targeting ligands, enhancing their accumulation at disease sites. researchgate.netbroadpharm.com This surface engineering is critical for creating targeted drug delivery systems. nih.gov

In the field of tissue engineering, maleimide-modified biopolymers like hyaluronic acid and gelatin are used to create crosslinkable hydrogels. broadpharm.com These hydrogels can encapsulate cells and therapeutic agents, providing a supportive scaffold for tissue regeneration. The rapid and cell-friendly nature of the thiol-maleimide crosslinking reaction makes it ideal for in situ gelation in the presence of living cells and tissues. broadpharm.com

Furthermore, maleimide chemistry is employed for the surface modification of medical devices to improve their biocompatibility and performance. conju-probe.com For instance, surfaces can be modified to be anti-fouling, antimicrobial, or to promote specific cell adhesion. The development of biosensors also relies on the stable immobilization of biorecognition elements (e.g., antibodies, enzymes) onto a transducer surface, a process where maleimide-based linkers can play a crucial role. nbinno.commedchemexpress.com Unresolved challenges include ensuring the long-term stability and bioactivity of the immobilized molecules and controlling the density and orientation of these molecules on the material surface to optimize device function.

Exploration of New Therapeutic Modalities and Diagnostic Tools

The versatility of 6-maleimidocaproic acid as a linker is driving the exploration of new therapeutic and diagnostic applications. ucl.ac.ukcreativepegworks.com Its role is particularly prominent in the development of antibody-drug conjugates (ADCs), a rapidly growing class of cancer therapeutics. researchgate.netnih.govbroadpharm.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen, enabling the targeted delivery of the drug to cancer cells. broadpharm.com Maleimide-based linkers are frequently used to attach the drug payload to cysteine residues on the antibody. creativepegworks.com

Beyond traditional ADCs, maleimide chemistry is being utilized in other emerging therapeutic modalities. For example, it is used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. medchemexpress.com Maleimide linkers are also employed in PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic properties, such as solubility and in vivo half-life. nih.govcreativepegworks.com

In the diagnostic arena, 6-maleimidocaproic acid and its derivatives are used to create a variety of tools. They are instrumental in the development of immunoassays, such as ELISA and Western blotting, by enabling the labeling of antibodies with detectable tags like biotin (B1667282) or fluorescent dyes. broadpharm.com The high affinity of the biotin-streptavidin interaction provides a sensitive detection method. broadpharm.com Maleimide-containing chelators are also being developed for the labeling of peptides and antibodies with radionuclides for use in medical imaging techniques like Positron Emission Tomography (PET). medchemexpress.comuzh.ch The continued development of novel bioconjugation strategies using maleimide linkers is expected to lead to more sophisticated and effective therapeutic and diagnostic agents. ascpt.org

Q & A

Basic: What experimental parameters are critical for synthesizing 6-Maleimidocaproic acid NHS ester with high purity?

Answer:

The synthesis of 6-Maleimidocaproic acid NHS ester (CAS 55750-63-5) requires precise control of stoichiometry, reaction time, and purification steps. Key parameters include:

- Coupling reagent selection : Use HOBt (hydroxybenzotriazole) with DIPCDI (diisopropylcarbodiimide) in DMF (dimethylformamide) to activate carboxyl groups for efficient NHS ester formation .

- Reaction monitoring : Track progress via HPLC (≥98% purity target) and confirm molecular weight using mass spectrometry (e.g., observed m/z 759.30 for DOX-MAL conjugates) .

- Purification : Employ vacuum-rotary evaporation followed by precipitation in cold ethyl ether to isolate the product .

Advanced: How can researchers resolve inconsistencies in crosslinking efficiency during protein conjugation using 6-Maleimidocaproic acid derivatives?

Answer:

Discrepancies in crosslinking efficiency often stem from:

- Thiol accessibility : Ensure free cysteine residues on target proteins are not sterically hindered. Pre-treat proteins with reducing agents (e.g., TCEP) to maintain thiol reactivity .

- pH optimization : Maleimide-thiol reactions are pH-sensitive; perform conjugations at pH 6.5–7.5 to balance reaction rate and protein stability .

- Competing hydrolysis : Maleimide groups hydrolyze in aqueous buffers. Use fresh reagents and minimize reaction time (<2 hours) .

Validate efficiency via SDS-PAGE or MALDI-TOF to confirm conjugate formation .

Basic: What analytical techniques are recommended for characterizing 6-Maleimidocaproic acid derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H NMR (e.g., in Pyridine-d5) to confirm maleimide ring integrity and spacer arm structure (δ 6.7 ppm for maleimide protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 280 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 308.29 g/mol for NHS ester) and conjugation products (e.g., DOX-MAL at 759.30 Da) .

Advanced: How can 6-Maleimidocaproic acid be integrated into ROS-responsive drug delivery systems?

Answer:

ROS-responsive nanoplatforms leverage the maleimide group’s reactivity with thiols and oxidative environments:

- Linker design : Synthesize amphiphilic polymers with mono-sulfide bonds between 6-Maleimidocaproic acid and therapeutic agents (e.g., paclitaxel). Under ROS (e.g., HO), sulfides oxidize to sulfoxides, disrupting micelles and triggering drug release .

- Validation : Monitor drug release kinetics using fluorescence assays (e.g., DOX fluorescence quenching in intact micelles vs. recovery upon release) .

Basic: What precautions are necessary when handling 6-Maleimidocaproic acid in aqueous buffers?

Answer:

- Hydrolysis mitigation : Maleimide groups degrade in water. Prepare stock solutions in anhydrous DMSO or DMF and add to reactions immediately .

- Temperature control : Store reagents at -20°C and avoid prolonged exposure to room temperature .

- Thiol scavengers : Remove excess thiols (e.g., β-mercaptoethanol) from buffers to prevent unintended reactions .

Advanced: How to address batch-to-batch variability in 6-Maleimidocaproic acid-based conjugates?

Answer:

Variability arises from:

- Synthesis conditions : Standardize reaction parameters (e.g., molar ratios, solvent purity) and validate via LC-MS .

- Storage stability : Lyophilize conjugates and store under inert gas (e.g., argon) to prevent maleimide hydrolysis .

- Quality control : Implement orthogonal assays (e.g., Ellman’s test for free thiols, SEC-HPLC for aggregate detection) .

Basic: What are the primary applications of 6-Maleimidocaproic acid in bioconjugation?

Answer:

- Antibody-drug conjugates (ADCs) : Link cytotoxic agents (e.g., doxorubicin) to antibodies via cysteine-maleimide chemistry .

- Nanoparticle functionalization : Attach targeting ligands (e.g., peptides) to drug-loaded nanoparticles .

- Protein-protein crosslinking : Study interactions by conjugating enzymes or receptors with fluorescent probes .

Advanced: How can researchers optimize 6-Maleimidocaproic acid-based crosslinkers for in vivo use?

Answer:

- Spacer arm engineering : The 6-carbon spacer minimizes steric hindrance between conjugated molecules. Compare with shorter (e.g., 3-carbon) or longer (e.g., 12-carbon) spacers for activity .

- Serum stability : Modify maleimide groups with PEG or hydrophilic moieties to reduce nonspecific binding and improve pharmacokinetics .

- In vivo tracking : Label conjugates with near-infrared dyes (e.g., Cy7) for real-time biodistribution studies .

Basic: How to troubleshoot low yields in 6-Maleimidocaproic acid NHS ester synthesis?

Answer:

- Activation efficiency : Ensure carboxyl groups are fully activated with HOBt/DIPCDI before adding NHS .

- Solvent choice : Use anhydrous DMF to prevent hydrolysis of NHS esters .

- Purification : Optimize precipitation conditions (e.g., solvent-to-product ratio) to maximize recovery .

Advanced: What strategies address conflicting data on 6-Maleimidocaproic acid’s role in antimicrobial resistance studies?

Answer:

- Contextual analysis : Differentiate between direct antibacterial effects (rare) and its role as a linker in drug delivery systems targeting resistant pathogens .

- Controlled experiments : Compare conjugates with/without 6-Maleimidocaproic acid to isolate its contribution .

- Meta-analysis : Review studies using standardized protocols (e.g., CLSI guidelines) to reconcile discrepancies in MIC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.